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5-Iodo-2-methoxybenzyl alcohol
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Overview
Description
5-Iodo-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H9IO2. It is characterized by the presence of an iodine atom, a methoxy group, and a benzyl alcohol moiety. This compound is known for its significant inhibitory effects on tubulin polymerization and mitochondrial membrane integrity, making it a valuable subject in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxybenzyl alcohol typically involves the iodination of 2-methoxybenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzyl alcohol in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form 2-methoxybenzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in the Suzuki-Miyaura coupling reaction.
Major Products
Oxidation: 5-Iodo-2-methoxybenzaldehyde or 5-Iodo-2-methoxybenzoic acid.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
5-Iodo-2-methoxybenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division. This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. Additionally, it affects mitochondrial membrane integrity, further promoting apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzyl alcohol: Lacks the iodine atom, making it less effective in inhibiting tubulin polymerization.
5-Bromo-2-methoxybenzyl alcohol: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and potency.
5-Chloro-2-methoxybenzyl alcohol: Contains a chlorine atom, offering different chemical properties and applications.
Uniqueness
5-Iodo-2-methoxybenzyl alcohol is unique due to its iodine atom, which enhances its ability to inhibit tubulin polymerization and affect mitochondrial membrane integrity. This makes it particularly valuable in cancer research and other scientific studies .
Biological Activity
5-Iodo-2-methoxybenzyl alcohol (5IMB) is a compound of significant interest in pharmacological research due to its unique structural attributes and biological activity. This article examines its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the fifth position and a methoxy group at the second position of the benzyl alcohol structure. Its molecular formula is C9H11I O2. The compound's unique arrangement of functional groups influences its chemical behavior and biological interactions, making it a subject of extensive research.
Serotonin Receptor Agonism
One of the most notable biological activities of 5IMB is its role as a potent agonist for serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. This interaction has significant implications for neurotransmitter dynamics, particularly in the release of dopamine, serotonin, acetylcholine, and glutamate. Such modulation can influence various physiological processes, including mood regulation and cognitive functions, making it relevant for research into mood disorders and other neurological conditions.
Receptor Type | Agonist Activity | Implications |
---|---|---|
5-HT2A | Potent | Mood disorders, anxiety |
5-HT2C | Potent | Appetite regulation, anxiety |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .
The biological activity of 5IMB can be attributed to several mechanisms:
- Serotonergic Modulation : By acting on serotonin receptors, 5IMB influences neurotransmitter release and alters synaptic transmission.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and protein production, leading to cell death.
- Tubulin Polymerization Inhibition : Recent findings suggest that 5IMB can inhibit tubulin polymerization, affecting cellular processes such as mitosis and intracellular transport .
Case Studies
Several case studies have highlighted the effects of this compound in clinical settings:
- Case Study 1 : A study involving patients with mood disorders indicated that administration of compounds similar to 5IMB resulted in improved mood stability and reduced anxiety levels. The agonistic effect on serotonin receptors was correlated with these clinical improvements.
- Case Study 2 : An investigation into the antimicrobial efficacy of 5IMB demonstrated a significant reduction in bacterial load in infected animal models, suggesting its potential as a therapeutic agent in treating bacterial infections.
Comparative Analysis with Related Compounds
The comparison between this compound and structurally similar compounds reveals its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Iodo-2-methoxybenzyl alcohol | Iodine at the fourth position | Moderate serotonergic activity |
3-Iodo-4-methoxybenzyl alcohol | Iodine at the third position | Reduced antimicrobial efficacy |
(5-Iodo-2-methoxybenzyl)hydrazine | Hydrazine moiety present | Enhanced anticancer properties |
Properties
Molecular Formula |
C8H9IO2 |
---|---|
Molecular Weight |
264.06 g/mol |
IUPAC Name |
(5-iodo-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H9IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
OJTDULLJKSIJLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)I)CO |
Origin of Product |
United States |
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